molecular formula C6H6N4O B8438735 8-Methyl-imidazo[1,5-d]-as-triazin-4(3H)-one

8-Methyl-imidazo[1,5-d]-as-triazin-4(3H)-one

Cat. No. B8438735
M. Wt: 150.14 g/mol
InChI Key: GBQQIMAKWFXDDK-UHFFFAOYSA-N
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Patent
USRE030511

Procedure details

A mixture of 10.26 gm. of 3-(5-methyl-4-imidazolylmethylene)carbazic acid ethyl ester and 100 ml. of diphenyl ether is reacted as described in Example 70 giving the desired product, m.p. 276°-282° C.
Name
3-(5-methyl-4-imidazolylmethylene)carbazic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][N:6]=[CH:7][C:8]1[N:9]=[CH:10][NH:11][C:12]=1[CH3:13])C.C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH3:13][C:12]1[N:11]=[CH:10][N:9]2[C:8]=1[CH:7]=[N:6][NH:5][C:4]2=[O:3]

Inputs

Step One
Name
3-(5-methyl-4-imidazolylmethylene)carbazic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(NN=CC=1N=CNC1C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10.26 gm

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CN2C(NN=CC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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